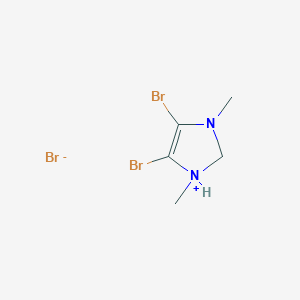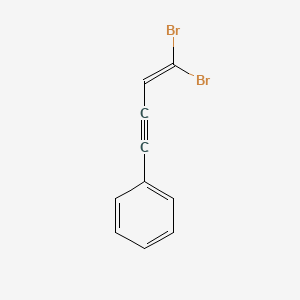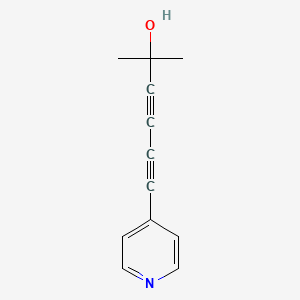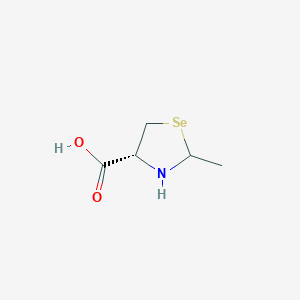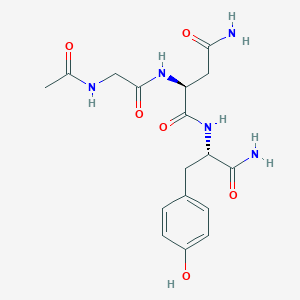
L-Tyrosinamide, N-acetylglycyl-L-asparaginyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosinamide, N-acetylglycyl-L-asparaginyl- is a complex organic compound with the molecular formula C17H23N5O6. It contains a total of 51 atoms, including 23 hydrogen atoms, 17 carbon atoms, 5 nitrogen atoms, and 6 oxygen atoms . This compound is characterized by its multiple bonds, aromatic rings, and amide groups .
Preparation Methods
The synthesis of L-Tyrosinamide, N-acetylglycyl-L-asparaginyl- involves several steps. One common method includes the coupling of L-tyrosinamide with N-acetylglycyl-L-asparagine under specific reaction conditions. The process typically requires the use of coupling reagents such as carbodiimides and protecting groups to ensure the selective formation of the desired product . Industrial production methods may involve large-scale peptide synthesis techniques, utilizing automated synthesizers and high-performance liquid chromatography for purification.
Chemical Reactions Analysis
L-Tyrosinamide, N-acetylglycyl-L-asparaginyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic sites, often using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
L-Tyrosinamide, N-acetylglycyl-L-asparaginyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in peptide synthesis studies and as a building block for more complex molecules.
Biology: The compound is studied for its role in protein interactions and enzyme-substrate specificity.
Medicine: Research explores its potential therapeutic applications, including its use in drug design and development.
Industry: It is utilized in the production of specialized peptides and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of L-Tyrosinamide, N-acetylglycyl-L-asparaginyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, influencing the activity of enzymes and modulating biochemical pathways. These interactions are crucial for its biological effects and potential therapeutic applications .
Comparison with Similar Compounds
L-Tyrosinamide, N-acetylglycyl-L-asparaginyl- can be compared with other similar compounds, such as:
N-Acetyl-L-alanylglycyl-L-asparaginyl-L-tyrosinamide: This compound shares a similar structure but differs in the presence of an additional alanine residue.
L-Tyrosinamide: A simpler compound that lacks the acetylglycyl and asparaginyl groups, making it less complex and with different chemical properties.
The uniqueness of L-Tyrosinamide, N-acetylglycyl-L-asparaginyl- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
355151-50-7 |
|---|---|
Molecular Formula |
C17H23N5O6 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(2S)-2-[(2-acetamidoacetyl)amino]-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C17H23N5O6/c1-9(23)20-8-15(26)21-13(7-14(18)25)17(28)22-12(16(19)27)6-10-2-4-11(24)5-3-10/h2-5,12-13,24H,6-8H2,1H3,(H2,18,25)(H2,19,27)(H,20,23)(H,21,26)(H,22,28)/t12-,13-/m0/s1 |
InChI Key |
OJTKJYTZKINYJC-STQMWFEESA-N |
Isomeric SMILES |
CC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N |
Canonical SMILES |
CC(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


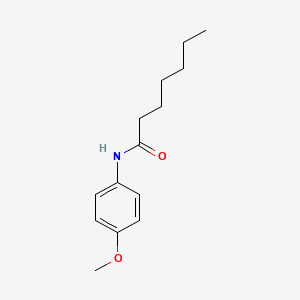
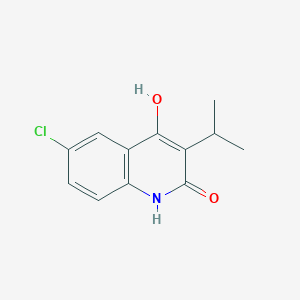

![Trimethyl[(4-octylphenyl)ethynyl]silane](/img/structure/B14243863.png)
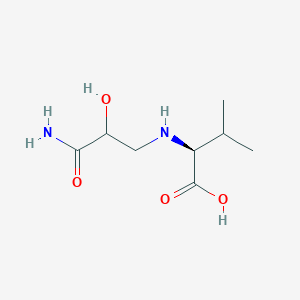

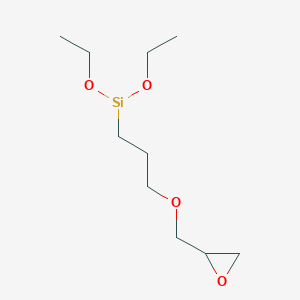
![3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid](/img/structure/B14243880.png)

![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine](/img/structure/B14243893.png)
